Kalkitoxin is produced by the marine cyanobacterium Lyngbya majuscula, which is known for its diverse array of bioactive compounds. This organism thrives in tropical and subtropical marine environments, contributing to its ecological niche while also posing potential risks due to the toxicity of its metabolites to marine life and humans alike .
The synthesis of kalkitoxin has been achieved through various methods, predominantly involving total synthesis techniques. Notably, two significant synthetic pathways have been documented:
The first total synthesis required careful control of stereochemistry using techniques such as Marfey's analysis and NMR spectroscopy to confirm the absolute configuration of the final product . The second synthesis emphasized the use of reagent-controlled chain extensions, showcasing advancements in synthetic methodology that enhance efficiency and yield .
Kalkitoxin possesses a complex molecular structure characterized by multiple stereocenters and functional groups that contribute to its biological activity. The natural form of kalkitoxin is identified as having the stereochemistry 3R, 7R, 8S, 10S, and 2′R .
The molecular formula of kalkitoxin is C₁₄H₁₉N₃O₄S, with a molecular weight of approximately 319.38 g/mol. Its structural features include a thiazoline ring and several chiral centers that are crucial for its interaction with biological targets .
Kalkitoxin undergoes various chemical reactions that are essential for its synthesis and biological activity. Key reactions include:
The synthesis pathways often involve protecting group strategies to maintain the integrity of sensitive functional groups throughout multiple reaction steps. Additionally, advanced techniques like density functional theory have been employed to analyze vibrational spectra during structural elucidation .
Kalkitoxin exhibits its biological effects primarily through inhibition of hypoxia-inducible factor-1 (HIF-1) activation in tumor cells. By suppressing mitochondrial oxygen consumption at complex I of the electron transport chain, kalkitoxin effectively disrupts cellular hypoxic signaling pathways .
In experimental studies, kalkitoxin demonstrated an IC50 value of approximately 5.6 nM against HIF-1 activation in breast tumor cells (T47D), indicating its potency as an angiogenesis inhibitor by blocking the induction of vascular endothelial growth factor (VEGF) under hypoxic conditions .
Kalkitoxin is typically presented as a solid at room temperature, although specific melting points or solubility data are less frequently reported in literature.
The compound is characterized by:
Relevant analyses have utilized techniques such as Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy to investigate vibrational modes associated with kalkitoxin's molecular structure .
Kalkitoxin has significant potential applications in scientific research, particularly in cancer biology. Its ability to inhibit angiogenesis positions it as a candidate for developing novel therapeutic agents targeting tumor growth and metastasis. Additionally, studies exploring its neurotoxic effects could lead to insights into neurological disorders related to similar compounds found in marine environments .
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: